2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyridin-2-yl-imidazol-1-yl-ethyl side chain
Mechanism of Action
Mode of Action
The presence of a pyridin-2-yl group and an imidazol-1-yl group in its structure suggests that it might interact with biological targets through pi stacking or hydrogen bonding .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it could potentially interfere with pathways involving pyridin-2-yl or imidazol-1-yl groups
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Its potential effects could range from modulation of enzyme activity to alteration of cellular signaling, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of a methylthio group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the benzamide structure and the addition of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions on the benzamide core could introduce various functional groups.
Scientific Research Applications
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.
Trifluoromethylpyridines: These compounds also feature a pyridine ring and are used in agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-16-8-3-2-6-14(16)18(23)21-11-13-22-12-10-20-17(22)15-7-4-5-9-19-15/h2-10,12H,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVHIHHKHCVGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.